Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a naphthalene moiety through a hydroxypropylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate then undergoes a coupling reaction with 3-hydroxy-3-(naphthalen-1-yl)propyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The hydroxy and carbamoyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of the target compound.
Naphthalene derivatives: Compounds with similar aromatic structures and potential biological activities.
Carbamoyl benzoates: Compounds with similar functional groups but different substituents.
Uniqueness
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both naphthalene and benzoate moieties, along with the hydroxypropylcarbamoyl linkage, distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl 4-[(3-hydroxy-3-naphthalen-1-ylpropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-27-22(26)17-11-9-16(10-12-17)21(25)23-14-13-20(24)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20,24H,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXAMHRZEOLUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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